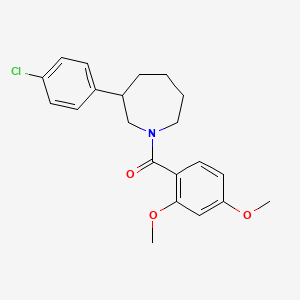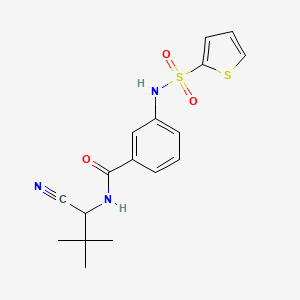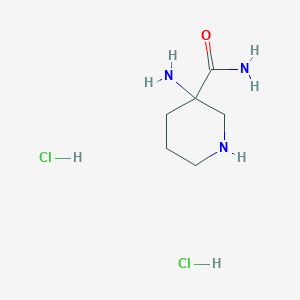
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone, also known as CPAM, is a synthetic compound that belongs to the class of benzodiazepines. CPAM has been extensively studied for its potential therapeutic applications in the field of neuroscience.
Mecanismo De Acción
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone acts as a positive allosteric modulator of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone enhances the binding of GABA to the receptor, leading to an increase in the opening of the chloride ion channel and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of glutamate, which is the main excitatory neurotransmitter in the central nervous system. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been shown to increase the release of dopamine, which is involved in reward and motivation. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been shown to decrease the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the stress response. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been shown to decrease the activity of the sympathetic nervous system, which is involved in the fight-or-flight response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has several advantages for lab experiments. It is highly potent and selective for the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone is also stable and can be easily synthesized in large quantities. However, (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in vivo, which makes it difficult to study its long-term effects. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone also has some potential side effects, such as sedation and cognitive impairment, which need to be taken into account when designing experiments.
Direcciones Futuras
There are several future directions for research on (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone. One area of research is to study its potential therapeutic applications in the treatment of anxiety, depression, epilepsy, and addiction. Another area of research is to study its mechanism of action in more detail, including its effects on different subtypes of the GABA-A receptor and its interactions with other neurotransmitter systems. Future research could also focus on developing more stable and selective analogs of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone that could be used for long-term studies and potential clinical applications.
Métodos De Síntesis
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with 2,4-dimethoxybenzaldehyde in the presence of a reducing agent to yield (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone. This synthesis method has been optimized to yield high purity and yield of (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess anxiolytic, sedative, and anticonvulsant properties. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has been tested in animal models of anxiety, depression, and epilepsy, and has shown promising results. (3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce withdrawal symptoms in animal models of opioid and alcohol addiction.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-(2,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-10-11-19(20(13-18)26-2)21(24)23-12-4-3-5-16(14-23)15-6-8-17(22)9-7-15/h6-11,13,16H,3-5,12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHDQWJPWMUZTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(4-Chlorophenyl)azepan-1-yl)(2,4-dimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[1-(3-cyanophenyl)ethyl]carbamate](/img/structure/B2499647.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2499648.png)

![3-[N-(4-methylphenyl)3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2499650.png)
![3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4-one](/img/structure/B2499652.png)


![2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2499657.png)
![(2-Bromo-5-methoxyphenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2499658.png)
![N-(2,4-difluorobenzyl)-2-[1-(2-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2499660.png)


![N-[1-(5-Chloropyridin-2-yl)ethyl]-N-methylprop-2-enamide](/img/structure/B2499664.png)